Synthetic Yield Advantage via Halogen Exchange
4-Iodoisoquinoline can be synthesized from 4-bromoisoquinoline via a halogen exchange reaction (trans-halogenation) with a reported yield of approximately 93% . This synthetic route demonstrates that the iodo derivative is accessible in high yield from its more readily available bromo precursor, providing a cost-effective entry point to the iodo compound without requiring direct iodination of the isoquinoline core. The alternative synthetic route starting from 4-isoquinoline boronic acid pinacol ester yields 4-iodoisoquinoline at approximately 71%, representing a 22 percentage-point yield differential .
| Evidence Dimension | Synthetic yield in 4-iodoisoquinoline production |
|---|---|
| Target Compound Data | 4-Iodoisoquinoline (synthesized from 4-bromoisoquinoline): ~93% yield |
| Comparator Or Baseline | 4-Iodoisoquinoline (synthesized from 4-isoquinoline boronic acid pinacol ester): ~71% yield |
| Quantified Difference | 22 percentage-point higher yield via the 4-bromoisoquinoline route |
| Conditions | Halogen exchange reaction (trans-halogenation) from 4-bromoisoquinoline; alternative route via boronic ester intermediate |
Why This Matters
The 93% yield route establishes 4-bromoisoquinoline as a viable starting material for procuring 4-iodoisoquinoline with minimal material loss, directly impacting cost-per-gram calculations for bulk procurement.
